molecular formula C15H21N5O5 B14130655 Adenosine, N-(3-hydroxycyclopentyl)- CAS No. 124600-53-9

Adenosine, N-(3-hydroxycyclopentyl)-

Cat. No.: B14130655
CAS No.: 124600-53-9
M. Wt: 351.36 g/mol
InChI Key: GYWXTRVEUURNEW-COPUYWOFSA-N
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Description

Adenosine, N-(3-hydroxycyclopentyl)- is a carbocyclic nucleoside derivative in which the ribose moiety of adenosine is replaced by a cyclopentane ring substituted with a hydroxyl group at the 3-position. This structural modification enhances metabolic stability and receptor selectivity compared to natural adenosine . Its stereochemistry—dictated by the hydroxycyclopentyl group’s spatial arrangement—plays a critical role in biological activity, as demonstrated in studies comparing cis/trans and enantiomeric configurations .

Properties

CAS No.

124600-53-9

Molecular Formula

C15H21N5O5

Molecular Weight

351.36 g/mol

IUPAC Name

(2R,3R,4S,5R)-2-[6-[(2-hydroxycyclopentyl)amino]purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol

InChI

InChI=1S/C15H21N5O5/c21-4-9-11(23)12(24)15(25-9)20-6-18-10-13(16-5-17-14(10)20)19-7-2-1-3-8(7)22/h5-9,11-12,15,21-24H,1-4H2,(H,16,17,19)/t7?,8?,9-,11-,12-,15-/m1/s1

InChI Key

GYWXTRVEUURNEW-COPUYWOFSA-N

Isomeric SMILES

C1CC(C(C1)O)NC2=C3C(=NC=N2)N(C=N3)[C@H]4[C@@H]([C@@H]([C@H](O4)CO)O)O

Canonical SMILES

C1CC(C(C1)O)NC2=C3C(=NC=N2)N(C=N3)C4C(C(C(O4)CO)O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Adenosine, N-(3-hydroxycyclopentyl)- typically involves the modification of adenosine through a series of chemical reactions. One common method involves the reaction of adenosine with a cyclopentyl derivative under specific conditions to introduce the hydroxycyclopentyl group . The reaction conditions often include the use of solvents like methylene chloride and catalysts such as triethylamine to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar chemical routes but optimized for higher yields and purity. Techniques such as high-performance liquid chromatography (HPLC) are employed to ensure the quality and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

Adenosine, N-(3-hydroxycyclopentyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include methanesulfonyl chloride, triethylamine, and methylene chloride . The conditions often involve controlled temperatures and pH levels to ensure the desired reaction pathway.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds .

Comparison with Similar Compounds

Structural Analogues with Hydroxycyclopentyl Modifications

Compound Name Substituent Position & Stereochemistry CAS Number Key Findings
Adenosine, N-(3-hydroxycyclopentyl)- 3-hydroxycyclopentyl (mixed stereochemistry) N/A* Potent TNF-α inhibition (IC₅₀ ~5 µM); A3 receptor-dependent mechanism .
tert-Butyl N-[(1S,3S)-3-hydroxycyclopentyl]carbamate cis-3-hydroxycyclopentyl 154737-89-0 Intermediate for carbocyclic nucleosides; low bioactivity without activation .
tert-Butyl N-[(1R,3R)-3-hydroxycyclopentyl]carbamate trans-3-hydroxycyclopentyl 1290191-64-8 Higher metabolic stability than cis isomers; used in prodrug synthesis .
Adenosine, 2-(3-hydroxy-1-butynyl) 2-position substitution with alkynol 99044-59-4 Reduced receptor affinity (A2a/A3) due to steric bulk; weaker anti-inflammatory effects .

Functional Analogues with Aromatic or Alkyl Substituents

Compound Name Substituent Type CAS Number Key Findings
Adenosine, N-[(3-methoxyphenyl)methyl]- 3-methoxyphenylmethyl 101565-95-1 Enhanced A1 receptor selectivity; limited TNF-α suppression .
Methyl cis-3-hydroxycyclopentane-1-carboxylate Esterified hydroxycyclopentane 79598-73-5 Precursor for carbocyclic nucleosides; no direct bioactivity reported .

Stereochemical Impact on Bioactivity

Borcherding et al. (1996) demonstrated that stereoisomers of (3-hydroxycyclopentyl)adenines exhibit marked differences in TNF-α inhibition:

  • (1S,3R)-isomer : IC₅₀ = 4.8 µM (most potent)
  • (1R,3S)-isomer : IC₅₀ = 12.3 µM
  • Racemic mixture : IC₅₀ = 8.1 µM .
    This highlights the critical role of stereochemistry in receptor interaction, likely due to spatial compatibility with the A3 receptor’s binding pocket.

Mechanistic and Pharmacological Insights

Adenosine, N-(3-hydroxycyclopentyl)- operates through adenosine A3 receptor agonism, distinct from analogues like Adenosine, 2-(3-hydroxy-1-butynyl)-, which show non-selective receptor modulation . Its carbocyclic structure confers resistance to adenosine deaminase, prolonging half-life compared to ribose-based derivatives . In contrast, N-[(3-methoxyphenyl)methyl]-adenosine derivatives prioritize A1 receptor binding, limiting cross-reactivity with inflammatory pathways .

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